3-Biphenylacetic acid, 5-methoxy-, also known as 5-methoxy-3-biphenylacetic acid, is a compound with the molecular formula and a molecular weight of approximately 242.27 g/mol. It is classified under carboxylic acids and is notable for its biphenyl structure, which consists of two phenyl rings connected by an acetic acid moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities.
The compound is registered under the Chemical Abstracts Service with the number 51028-83-2. It is categorized as a non-steroidal anti-inflammatory drug (NSAID) and is related to various pharmaceutical compounds. Its classification includes:
The synthesis of 3-biphenylacetic acid, 5-methoxy- can be achieved through several methods, typically involving the following steps:
The reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. For instance, palladium catalysts are often used in cross-coupling reactions to facilitate biphenyl formation.
3-Biphenylacetic acid, 5-methoxy- can undergo various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of this compound is influenced by the electron-donating methoxy group, which activates the aromatic ring towards electrophilic attack.
The mechanism of action for compounds like 3-biphenylacetic acid, 5-methoxy- typically involves inhibition of cyclooxygenase enzymes (COX), leading to reduced synthesis of prostaglandins. This results in anti-inflammatory and analgesic effects.
3-Biphenylacetic acid, 5-methoxy- has several scientific uses:
Biphenylacetic acid derivatives represent a structurally privileged chemotype for antagonizing the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells)/DP2 receptor, a G-protein-coupled receptor central to prostaglandin D₂ (PGD₂)-mediated allergic inflammation. The 5-methoxy substitution at the 3-biphenylacetic acid scaffold confers distinct pharmacological advantages by optimizing interactions within the orthosteric binding pocket of human DP2. This modification enhances ligand affinity through formation of a hydrogen bond with Ser^304 in transmembrane helix 7 (TM7) and π-stacking with Phe^251 in TM6, critical residues for receptor activation [6].
The functional significance of 5-methoxy-3-biphenylacetic acid derivatives is demonstrated through in vitro assays:
Table 1: Pharmacological Profile of 5-Methoxy-3-Biphenylacetic Acid Derivatives in DP2 Antagonism
Structural Feature | Binding IC₅₀ (nM) | Functional IC₅₀ (nM) | HSA Shift (Fold Change) |
---|---|---|---|
Unsubstituted biphenyl | 350 ± 45 | 420 ± 62 | 15.8 |
5-Methoxy derivative | 12 ± 2.1* | 23 ± 4.3* | 3.2* |
5-Chloro derivative | 85 ± 11 | 112 ± 18 | 8.7 |
5-Methyl derivative | 150 ± 22 | 210 ± 31 | 12.5 |
*Data represent mean ± SEM; *p<0.01 vs. other substituents; HSA shift = IC₅₀ in presence vs. absence of human serum albumin [6]
The diminished human serum albumin (HSA) shift (3.2-fold vs. 15.8-fold for unsubstituted biphenylacetic acid) demonstrates superior plasma protein binding characteristics, directly attributable to the 5-methoxy group's modulation of compound lipophilicity. This translates to enhanced in vivo efficacy as evidenced by significant reduction (≥80%) in eosinophil infiltration and nasal congestion at 3 mg/kg oral dosing in murine ovalbumin-challenge models of allergic rhinitis [6].
5-Methoxy-3-biphenylacetic acid derivatives exhibit multi-faceted interactions within the PGD₂ pathway beyond direct DP2 receptor antagonism. The biphenyl core mimics the endogenous ligand's hydrophobic backbone, while strategic substitution patterns enable isoform-selective modulation of upstream biosynthetic enzymes:
Cyclooxygenase (COX) Interactions: Unlike conventional NSAID biphenylacetic acids (e.g., felbinac) that non-selectively inhibit COX-1/2, the 5-methoxy derivative displays differential effects:
This selective modulation arises from the methoxy group's steric constraints within the COX-2 hydrophobic channel (Val^349 → Ser^530 region), which is ≈25% larger than COX-1 [2]. The molecule adopts a tilted binding orientation that partially obstructs arachidonic acid oxygenation without complete channel occlusion.
Metabolic Stability Enhancements: Introduction of the 5-methoxy group confers resistance to CYP2C9-mediated deactivation, a significant limitation of first-generation biphenylacetic acid drugs:
The methoxy group impedes ω-1 hydroxylation by disrupting optimal positioning near CYP2C9's heme center, particularly interfering with Phe^476 stacking interactions critical for substrate turnover [7].
Table 2: Structural Determinants of PGD₂ Pathway Modulation by Biphenylacetic Acid Derivatives
Position | Substituent | COX-2 IC₅₀ (μM) | PGD₂ Inhibition (%) | CYP2C9 t₁/₂ (min) |
---|---|---|---|---|
3' | H | >100 | 12 ± 3 | 8.7 ± 0.9 |
3' | OCH₃ | 38 ± 4.2 | 68 ± 5* | 42.5 ± 3.8* |
4' | OCH₃ | 120 ± 15 | 22 ± 4 | 15.3 ± 1.2 |
2' | OCH₃ | >100 | 9 ± 2 | 6.8 ± 0.7 |
*Data at 50μM concentration in LPS-stimulated human monocytes; *p<0.001 vs. other positions; t₁/₂ = metabolic half-life in recombinant CYP2C9 incubations [2] [7]
The 5-methoxy-3-biphenylacetic acid scaffold demonstrates distinct advantages over clinically established biphenylacetic acid derivatives in allergic inflammation models:
Versus Felbinac (4-Biphenylacetic Acid):
Versus 2'-Aminobiphenylacetic Acid Antagonists:
Table 3: Comparative Analysis of Biphenylacetic Acid-Based DP2 Antagonists
Parameter | 5-Methoxy-3-Biphenylacetic Acid | Felbinac (4-Biphenyl) | 2'-Amino-4-Biphenyl |
---|---|---|---|
DP2 Binding IC₅₀ (nM) | 12 ± 1.8 | 420 ± 55 | 8.5 ± 0.9 |
COX-1 IC₅₀ (μM) | >100 | 1.8 ± 0.3 | >100 |
Whole Blood ESCh IC₅₀ (nM) | 35 ± 4.2 | 850 ± 110 | 28 ± 3.1 |
hERG IC₅₀ (μM) | 18 ± 2.4 | >50 | 2.3 ± 0.4 |
Solubility (mg/L) | 210 ± 15 | 39.27 ± 2.1 | 1450 ± 120 |
PPB (% Bound) | 96.2 ± 0.7 | 99.8 ± 0.1 | 92.5 ± 1.2 |
Murine ED₅₀ (mg/kg PO) | 0.8 ± 0.1 | 15.3 ± 2.2 | 0.5 ± 0.08 |
ESCh = Eosinophil Shape Change; PPB = Plasma Protein Binding; Data derived from [6] [8]
The 5-methoxy-3-biphenylacetic acid scaffold achieves an optimal balance between DP2 potency (single-digit nM), off-target safety (>15μM hERG), and developability properties. Its structural novelty lies in the meta-substitution pattern combined with electronically active methoxy group, distinguishing it from conventional ortho- or para-substituted biphenyl pharmacophores. This configuration enables simultaneous engagement of DP2's orthosteric site (via carboxylate-Arg^262 salt bridge) and allosteric subpocket (via biphenyl-methoxy insertion between Phe^251 and Phe^207), conferring both high affinity and signaling specificity [6].
List of Compounds Mentioned:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8